molecular formula C16H23ClN4O2 B5664635 N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide

N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5664635
M. Wt: 338.83 g/mol
InChI Key: VWPJDDCRZVHMCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions that can include the formation of pyridine derivatives, carboxamides, and other heterocyclic compounds. For example, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles have been shown to yield pyrimidinecarboxylic acids and their derivatives in high yields, indicating a potential pathway for the synthesis of related structures (Schenone, Sansebastiano, & Mosti, 1990). Similarly, transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various pyrimidinecarboxylates underpin the complexity and versatility of synthesizing such molecules (Zupančič, Svete, & Stanovnik, 2009).

Molecular Structure Analysis

The molecular structure of compounds containing pyridine, pyrrolidine, and carboxamide functionalities is characterized by their heterocyclic frameworks and the spatial arrangement of substituents, which significantly impact their chemical behavior and interaction with biological targets. For example, the crystal structure analysis of related compounds reveals specific intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be relevant for understanding the structural aspects of the target molecule (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c1-19(2)7-8-21-11-13(9-14(21)22)16(23)20(3)10-12-5-4-6-18-15(12)17/h4-6,13H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJDDCRZVHMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC(CC1=O)C(=O)N(C)CC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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